![molecular formula C13H12BrNO2S B1240554 N-benzyl-2-bromobenzenesulfonamide CAS No. 321704-27-2](/img/structure/B1240554.png)
N-benzyl-2-bromobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-2-bromobenzenesulfonamide-like compounds typically involves the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines. This process requires the presence of electron-withdrawing groups on the aromatic ring of the benzyl group to facilitate C-arylation. Such methodologies exemplify the advanced intermediates toward the synthesis of nitrogenous heterocycles, including indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).
Molecular Structure Analysis
The molecular structure of N-benzyl-2-bromobenzenesulfonamide-related compounds can be characterized through various spectroscopic and crystallographic techniques. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide, a similar sulfonamide, was synthesized and its structure elucidated using single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
The chemical reactions involving benzenesulfonamides often leverage the sulfonamide group's ability to act as a directing group for further functionalization. For instance, direct N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated, showcasing the compound's versatility in recognizing different types of amino groups in complex molecules (Lu, Ma, Qu, & Li, 2015).
Physical Properties Analysis
The physical properties of N-benzyl-2-bromobenzenesulfonamide and related compounds, such as solubility, melting point, and crystal structure, play a crucial role in their application in synthesis. The crystallographic analysis provides insights into the packing patterns and intermolecular interactions, critical for understanding the compound's stability and reactivity (Suchetan et al., 2015).
Chemical Properties Analysis
Benzenesulfonamides, including N-benzyl-2-bromobenzenesulfonamide analogs, exhibit varied chemical properties based on their functional groups and substitutions. These compounds are explored for their potential as intermediates in the synthesis of pharmaceutically relevant molecules, demonstrating a range of reactivities and applications in organic synthesis (Pala et al., 2014).
Scientific Research Applications
Merging Cross-Metathesis and Radical Cyclization
N- Alkyl- N -allyl-2-bromobenzenesulfonamides are functionalized via selective E- cross-metathesis with various alkenes. This process, followed by radical cyclization, results in the creation of 4-substituted benzosultams in moderate-to-good yields. Such benzosultams have potential applications in various chemical synthesis and pharmaceutical research (Feuillastre, Pelotier, & Piva, 2013).
Synthesis of Benzonitriles
N-Cyano-N-phenyl-p-methylbenzenesulfonamide serves as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This methodology is particularly efficient in creating pharmaceutical intermediates and allows chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Kinetics and Mechanism of Oxidation
The oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide in acid solution forms corresponding benzaldehydes. This reaction is significant in understanding the kinetics and mechanisms of certain organic reactions, offering insights into the behavior of similar compounds (Kothari & Banerji, 1985).
Development of Antimycobacterial Agents
2,4-Dinitrophenylsulfonamides with tunable cysteine-activated SO(2) release profiles have been developed for antimycobacterial purposes. N-Benzyl-2,4-dinitrobenzenesulfonamide exhibits high potency in inhibiting Mycobacterium tuberculosis, indicating its potential as a clinical agent (Malwal et al., 2012).
Antibacterial and Lipoxygenase Inhibition Studies
New sulfonamides bearing a 1,4-benzodioxin ring have been synthesized, showing notable antibacterial potential and inhibitory activity against Lipoxygenase enzyme. Such compounds could be potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-2-bromobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQGRYUENBBEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428966 | |
Record name | N-benzyl-2-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-bromobenzenesulfonamide | |
CAS RN |
321704-27-2 | |
Record name | N-benzyl-2-bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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